

Chalcone Epoxide: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 1,3-Diphenyl-2,3-epoxy-1-propanone

Cat. No.: B1217052

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CAS Number: 5411-12-1[1][2][3][4]

This technical guide provides an in-depth overview of chalcone epoxide, a key intermediate in the synthesis of various biologically active compounds.[5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core physicochemical properties, synthesis, and biological significance of chalcone epoxide and its derivatives.

Physicochemical and Quantitative Data

Chalcone epoxide, also known as 2-benzoyl-3-phenyloxirane, is a solid, white compound with the molecular formula $C_{15}H_{12}O_2$ and a molecular weight of 224.26 g/mol.[2] Key quantitative data for chalcone epoxide and its derivatives are summarized in the tables below.

Property	Value	Reference
CAS Number	5411-12-1	[1][2][3][4]
Molecular Formula	$C_{15}H_{12}O_2$	[2][4]
Molecular Weight	224.26 g/mol	[2]
Appearance	White solid	[4]
Melting Point	88-90 °C	ChemicalBook

Biological Activity of Chalcone Derivatives

Chalcones and their epoxide derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6][7] The following tables summarize some of the reported quantitative data for various chalcone derivatives.

Anticancer Activity

Chalcone Derivative	Cell Line	IC ₅₀ Value	Reference
Panduretin A	MCF-7 (Breast Cancer)	11.5 μ M (48h)	[6]
Panduretin A	T47D (Breast Cancer)	14.5 μ M (48h)	[6]
Licochalcone A	U87 (Glioma)	-	[6]
2-hydroxychalcone	MDA-MB-231 (Breast Cancer)	4.6 μ M (24h)	
Xanthohumol	MDA-MB-231 (Breast Cancer)	6.7 μ M (24h)	
Butein	Aromatase Inhibition	3.75 μ M	
Isobavachalcone	MCF-7 (Breast Cancer)	Induces apoptosis	[7]
Diaryl ether chalcone derivative	MCF-7 (Breast Cancer)	3.44 μ M	
Diaryl ether chalcone derivative	HepG2 (Liver Cancer)	4.64 μ M	
Diaryl ether chalcone derivative	HCT116 (Colon Cancer)	6.31 μ M	
Coumaryl–chalcone derivative	A-549 (Lung Cancer)	70.90 μ g/mL	
α -phthalimido-chalcone	HepG2 (Liver Cancer)	1.62 μ M	[7]

Anti-inflammatory Activity

Chalcone Derivative	Target/Assay	IC ₅₀ Value	Reference
2'-hydroxy- and 2',5'-dihydroxychalcones	β-glucuronidase and lysozyme release	1.4 - 1.6 μM	[8]
2',5'-dialkoxychalcones	Nitric oxide (NO) formation	0.7 μM	[8]
3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one	PGE2 and NO production	0.5 μM (PGE2), 12.1 μM (NO)	[9]

Antimicrobial Activity

Chalcone Derivative	Microorganism	MIC Value	Reference
1,3-Bis-(2-hydroxy-phenyl)-propenone	Methicillin-resistant Staphylococcus aureus (MRSA)	25-50 μg/mL	[3]
Fluoro and trifluoromethyl substituted chalcones	Staphylococcus aureus	7.81 - 15.6 μg/mL	[10]
Hydroxylated chalcones	Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans	Broad spectrum activity at 100 μg	[11]

Antioxidant Activity

Chalcone Derivative	Assay	IC ₅₀ Value	Reference
JVF3	DPPH	61.4 μ M	[12]
JVC3	ABTS	53.76 μ M	[12]
JVC4	ABTS	50.34 μ M	[12]
JVC2	Lipid peroxidation	33.64 μ M	[12]

Experimental Protocols

One-Pot Synthesis of Chalcone Epoxide

This protocol describes a green chemistry approach to synthesize chalcone epoxides via a one-pot Claisen-Schmidt condensation and subsequent epoxidation.[\[13\]](#)

Materials:

- Substituted benzaldehyde
- Substituted acetophenone
- Methanol
- 30% aqueous Sodium Hydroxide (NaOH)
- 30% Hydrogen Peroxide (H₂O₂)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and acetophenone in methanol.

- Slowly add 30% aqueous NaOH to the stirring solution at room temperature.
- Continue stirring for 30 minutes to allow for the formation of the chalcone intermediate.
- Cool the reaction mixture in an ice bath.
- Add 30% hydrogen peroxide to the cooled mixture.
- Stir the reaction in the ice bath for 1.5 hours.
- The resulting chalcone epoxide can be collected by vacuum filtration.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines the evaluation of the antioxidant activity of chalcone derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

- DPPH solution in methanol
- Chalcone derivative solutions of varying concentrations
- Ascorbic acid (as a standard)
- Spectrophotometer

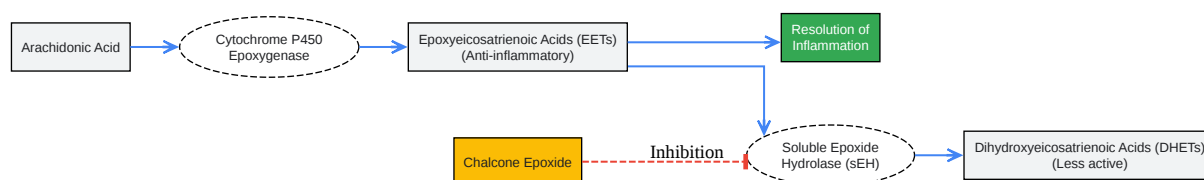
Procedure:

- Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., methanol or DMSO).
- Prepare serial dilutions of the chalcone stock solution.
- To each dilution of the chalcone solution, add the DPPH solution.
- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

- Calculate the percentage of DPPH radical scavenging activity.
- The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

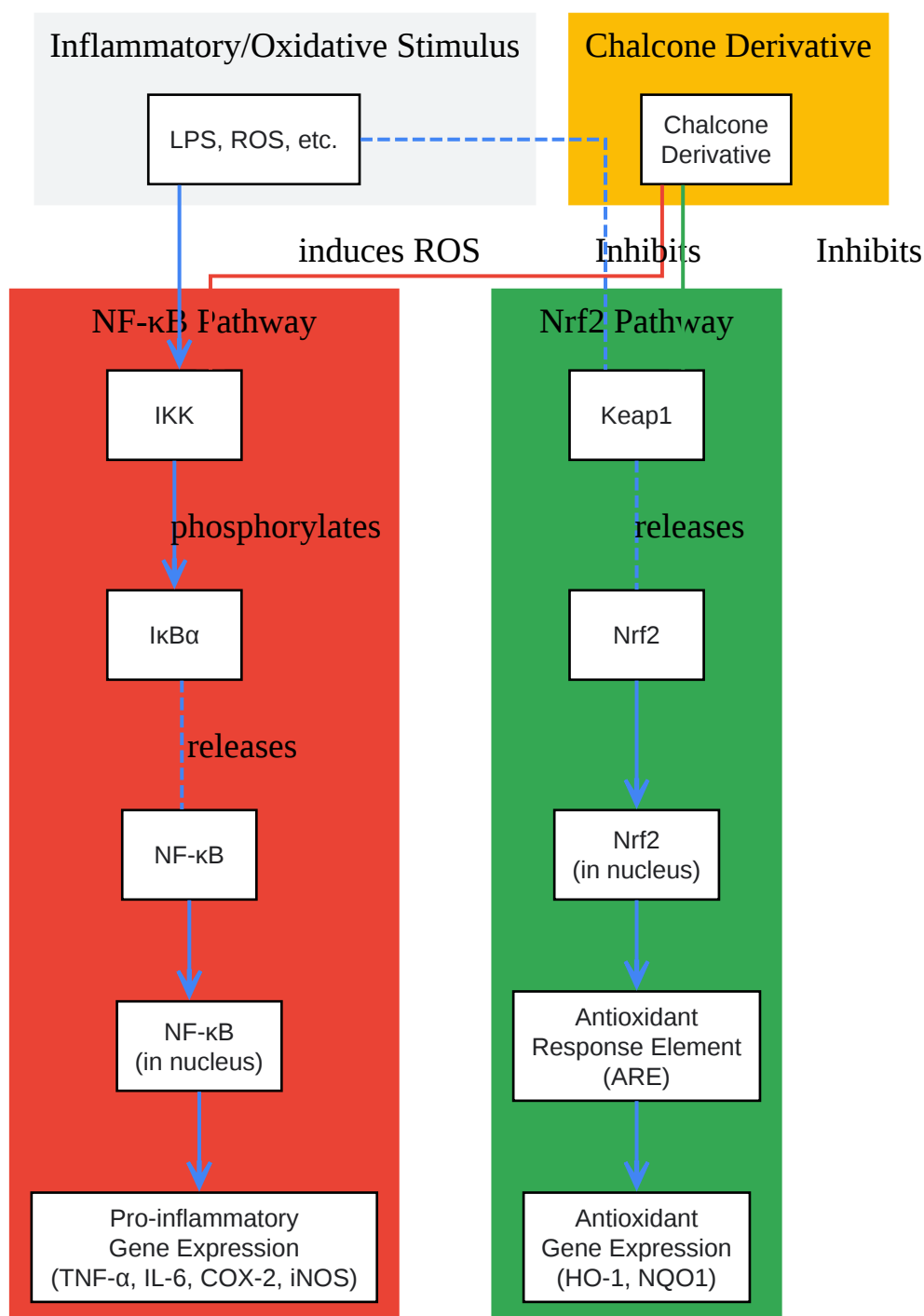
Chalcones and their derivatives exert their biological effects by modulating various cellular signaling pathways. One of the key mechanisms of action for chalcone oxides is the inhibition of soluble epoxide hydrolase (sEH).[1]



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Caption: Inhibition of soluble epoxide hydrolase (sEH) by chalcone epoxide.

Chalcone derivatives have also been shown to exert anti-inflammatory and antioxidant effects through the modulation of the NF- κ B and Nrf2 signaling pathways.

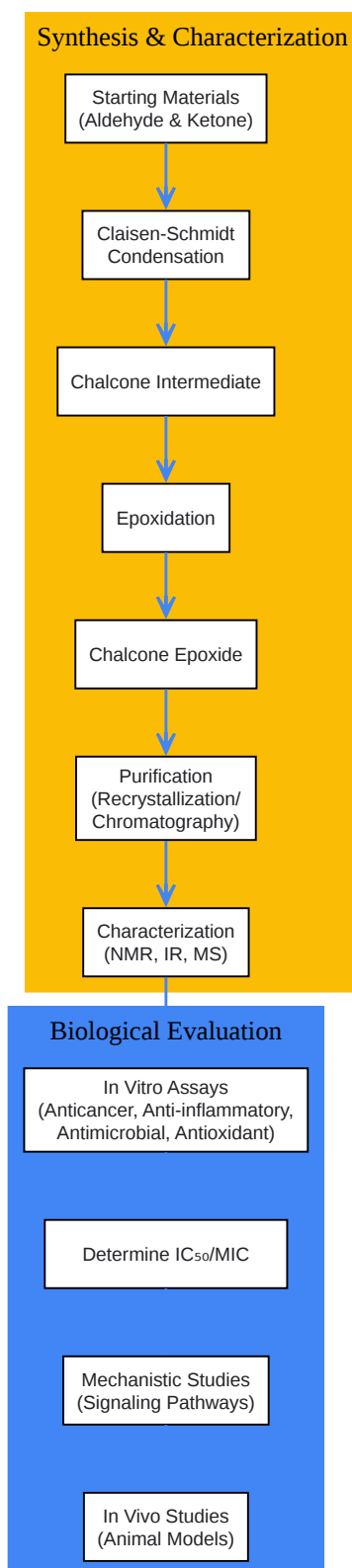


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Caption: General anti-inflammatory and antioxidant signaling pathways modulated by chalcone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone epoxide and its derivatives.



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